Product packaging for ACP-319(Cat. No.:)

ACP-319

Cat. No.: B1192122
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ACP-319 is a potent and selective small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key component of the B-cell receptor (BCR) signaling pathway that is critical for the proliferation and survival of malignant B cells . Preclinical in vivo studies have demonstrated that targeting both PI3Kδ and Bruton Tyrosine Kinase (BTK) simultaneously can produce superior anti-tumor effects compared to single-agent therapy . In a murine model of chronic lymphocytic leukemia (CLL), the combination of this compound with the BTK inhibitor acalabrutinib resulted in a significantly greater reduction in tumor burden in the blood and spleen, and more effectively reduced tumor proliferation and pro-survival signaling than either drug alone . This combination therapy also extended survival more effectively in this aggressive CLL model, providing a strong rationale for dual pathway inhibition in B-cell malignancies . This combination has been evaluated in a Phase 1/2 clinical trial for patients with relapsed/refractory B-cell Non-Hodgkin lymphoma (NHL) . This compound is intended for use in non-clinical research to further investigate the therapeutic potential of PI3Kδ inhibition, both alone and in rational combination regimens.

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ACP-319;  ACP 319;  ACP319.

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key PI3Kδ Inhibitors in Hematologic Malignancies

Compound Developer Selectivity ORR (Key Trials) Common ≥3 Grade AEs Development Status
This compound Acerta Pharma PI3Kδ Data pending (Phase I/II) Colitis (10%), infections (7%), transaminitis (4%) Phase I/II (NCT02328014)
Idelalisib Gilead Sciences PI3Kδ 57% (CLL), 50-60% (iNHL) Transaminitis (40%), colitis (20%), pneumonia (18%) Approved (2014)
Duvelisib Secura Bio PI3Kδ/γ 42-74% (CLL, FL) Neutropenia (33%), diarrhea (15%), infections (29%) Approved (2018)
Umbralisib TG Therapeutics PI3Kδ/CK1ε 45-49% (MZL, FL) Hypertension (15%), diarrhea (10%), rash (8%) Approved (2021)
INCB050465 Incyte PI3Kδ 61% (NHL) Colitis (18%), pneumonia (12%), no ≥G2 transaminitis Phase II (NCT03126019)
Zandelisib MEI Pharma PI3Kδ 73% (FL), 67% (MZL) Cytopenias (25%), fatigue (8%) Phase III (NCT04745832)

Key Findings:

Efficacy: this compound’s efficacy in monotherapy remains under evaluation, but combination with acalabrutinib in preclinical CLL models significantly improved survival and tumor control compared to single agents .

Safety :

  • This compound’s Phase I safety profile appears milder than idelalisib, with lower transaminitis rates (4% vs. 40%) .
  • INCB050465 and zandelisib report fewer hepatic and autoimmune toxicities, suggesting improved tolerability in newer agents .

Combination Potential: this compound synergizes with BTK inhibitors (e.g., acalabrutinib) to suppress NF-κB signaling and BCL-xL/MCL-1 survival proteins, enhancing apoptosis in CLL models . In contrast, idelalisib combinations often exacerbate immune-related toxicities, limiting their utility .

Development Stage :

  • While idelalisib and duvelisib are approved, their use is declining due to toxicity. This compound and zandelisib represent next-generation candidates with optimized safety and combination strategies .

Q & A

Q. What is the mechanism of action of ACP-319 in modulating B-cell activity?

this compound selectively inhibits PI3Kδ, a kinase critical for B-cell receptor signaling. This inhibition disrupts B-cell activation, reduces regulatory B-cell immunosuppressive functions, and alters myeloid cell signaling in the tumor microenvironment. Preclinical studies in ID8 ovarian tumor models demonstrated that combining this compound with BTK inhibitors enhances CD8+ T-cell infiltration and reduces PD-L1+ macrophages .

Q. Which experimental models have been used to evaluate this compound's antitumor efficacy?

Key models include:

  • ID8 ovarian tumor model : B-cell-deficient mice with IL-10/GFP reporter B cells were implanted with ID8 cells to study combination therapy (this compound + acalabrutinib + anti-PD-L1). Results showed reduced tumor growth and increased CD8+ T cells in peritoneal fluid .
  • CT26 tumor model : Used to assess CD73 inhibitor interactions with this compound, revealing synergistic effects on tumor volume reduction .

Q. How does this compound influence immune cell dynamics in the tumor microenvironment?

this compound decreases PD-L1+ macrophages in the bone marrow and elevates tumor-infiltrating CD8+ T cells. In combination therapies, it also reduces fibrosis and enhances immune infiltration scores histologically, suggesting dual modulation of B-cell and myeloid compartments .

Advanced Research Questions

Q. How can discrepancies between preclinical efficacy and clinical toxicity of this compound be methodologically addressed?

  • Preclinical-to-clinical translation : Integrate toxicity biomarkers (e.g., hemolytic anemia markers) in preclinical models. Evidence from Phase I trials showed dose-limiting hemolytic anemia (10% incidence) and colitis (10% ≥G3) .
  • Comparative pharmacodynamics : Use isoform-specific inhibitors in control arms to isolate PI3Kδ effects from off-target toxicity.

Q. What experimental strategies optimize this compound combination regimens with immune checkpoint inhibitors?

  • Dose scheduling : Stagger this compound administration to avoid overlapping immunosuppressive effects. For example, in the ID8 model, sequential dosing enhanced CD8+ T-cell activity .
  • Immune profiling : Use longitudinal flow cytometry to track PD-L1+ macrophage depletion and CD8+ T-cell clonal expansion.

Q. How can researchers reconcile conflicting efficacy data across lymphoma subtypes for PI3Kδ inhibitors like this compound?

  • Subtype-specific analysis : Perform genomic profiling (e.g., NOTCH1 mutations in CLL) to identify molecular responders. In Phase I trials, CLL patients showed Treg reduction (potentially linked to disease burden), while follicular lymphoma (FL) had variable ORR (33–85%) .
  • Patient-derived xenografts (PDXs) : Validate subtype-specific mechanisms using PDXs from non-responders to identify resistance pathways.

Q. What methodologies resolve contradictions in this compound's discontinued development despite preclinical promise?

  • Toxicity-driven discontinuation : Analyze Phase I data showing hemolytic anemia and compare toxicity profiles with other PI3Kδ inhibitors (e.g., idelalisib’s hepatotoxicity). Prioritize compounds with narrower kinase selectivity .
  • Post-hoc biomarker analysis : Re-evaluate archived trial samples for predictive biomarkers (e.g., complement pathway activation) to guide future compound optimization.

Methodological Frameworks for this compound Research

Q. How should researchers design experiments to assess this compound's impact on immune suppression pathways?

  • Co-culture systems : Combine B cells, T cells, and myeloid-derived suppressor cells (MDSCs) in vitro to quantify cytokine shifts (e.g., IL-10 reduction) post-ACP-319 treatment.
  • Single-cell RNA sequencing : Resolve heterogeneous immune cell responses in tumor microenvironments after PI3Kδ inhibition .

Q. What statistical approaches are recommended for analyzing combination therapy synergies?

  • Bliss independence or Chou-Talalay models : Quantify synergy between this compound and acalabrutinib in reducing tumor volume.
  • Longitudinal mixed-effects models : Account for intra-mouse variability in immune cell counts across treatment timepoints .

Q. How can researchers ensure reproducibility in PI3Kδ inhibition studies?

  • Standardized protocols : Adopt CONSORT-like guidelines for preclinical trials, including randomization and blinding in animal studies.
  • Data transparency : Publish raw flow cytometry data and dose-response curves in supplementary materials to enable cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.